![molecular formula C18H14F3N3OS B2876550 2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 688335-20-8](/img/structure/B2876550.png)
2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide, also known as PTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Green Synthesis of N-substituted Benzimidazoles
Research has delved into the green synthesis of N-substituted phenyl acetamide benzimidazole derivatives, showcasing their significant potential as antibacterial agents against Methicillin Resistant Staphylococcus aureus (MRSA). The synthesis process utilized IR, 1H NMR, 13C NMR spectrometry, elemental analysis, and Mass spectrometry, highlighting the compound's promising application in combating antibiotic-resistant bacterial strains (Chaudhari et al., 2020).
Antimicrobial Activity of Thiazolidin-4-One Derivatives
Another study focused on synthesizing a series of compounds related to the chemical structure of interest, aiming to evaluate their antimicrobial activities. The synthesized compounds demonstrated effective in vitro antibacterial and antifungal properties, offering insights into the structure-activity relationships critical for developing new antimicrobial agents (Baviskar et al., 2013).
Synthesis and Evaluation of Benzimidazole Derivatives
Further research explored the synthesis of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives, investigating their antibacterial, antifungal, and cytotoxic activities. This study broadens the understanding of the compound's potential in medicinal chemistry, especially in developing treatments against various microorganisms and evaluating cytotoxic properties (Devi et al., 2022).
Glutaminase Inhibitors for Cancer Therapy
The compound's analogs, such as BPTES derivatives, have been synthesized and evaluated for their role as glutaminase inhibitors, a promising target in cancer therapy. This research underscores the potential therapeutic applications of such compounds in oncology, particularly in inhibiting tumor growth (Shukla et al., 2012).
Antimicrobial and Genotoxic Properties
Investigations into the antimicrobial and genotoxic properties of 1H-benzoimidazol-2-ylamine derivatives, including compounds structurally related to the chemical of interest, have provided valuable data on their biological activities. This research contributes to the understanding of the compound's potential risks and benefits in medical applications (Benvenuti et al., 1997).
properties
IUPAC Name |
2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)14-8-4-5-9-15(14)23-16(25)12-26-17-22-10-11-24(17)13-6-2-1-3-7-13/h1-11H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUMXSOFNPBNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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